Cas no 396074-50-3 (tert-butyl (5S)-5-methyl-2,2-dioxo-1,2λ?,3-oxathiazolidine-3-carboxylate)

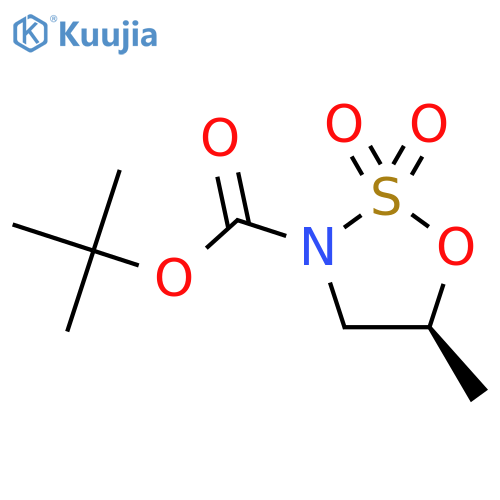

396074-50-3 structure

商品名:tert-butyl (5S)-5-methyl-2,2-dioxo-1,2λ?,3-oxathiazolidine-3-carboxylate

CAS番号:396074-50-3

MF:C8H15NO5S

メガワット:237.273401498795

MDL:MFCD09833247

CID:2094508

PubChem ID:11195739

tert-butyl (5S)-5-methyl-2,2-dioxo-1,2λ?,3-oxathiazolidine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- (S)-tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

- (5S)-2,2-Dioxido-5-methyl-1,2,3-oxathiazolidine, n-boc protected

- (S)-5-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylic acid tert-butyl ester

- (S)-5-methyl-2,2-dioxo-(1,2,3]oxathiazolidine-3-carboxylic acid tert-butyl ester

- ZGFOJWQAHCHOLG-LURJTMIESA-N

- Tert-butyl (5S)-5-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate

- tert-butyl (5S)-5-methyl-2,2-dioxo-1,2,3-oxathiazolidi

- tert-butyl (5S)-5-methyl-2,2-dioxo-1,2λ?,3-oxathiazolidine-3-carboxylate

- (S)-3-Boc-5-methyl-1,2,3-oxathiazolidine-2,2-dioxide

- P10775

- tert-butyl (5S)-5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

- TERT-BUTYL (5S)-5-METHYL-2,2-DIOXO-1,2??,3-OXATHIAZOLIDINE-3-CARBOXYLATE

- (S)-3-Boc-5-methyl-1,2,3-oxathiazolidine-2,2-dioxide ee

- SCHEMBL1978663

- 396074-50-3

- tert-butyl (5S)-5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate

- EN300-1706100

- (s)-tert-butyl5-methyl-1,2,3-oxathiazolidine-3-carboxylate2,2-dioxide

- (S)-5-methyl-2,2-dioxo- [1,2,3]oxathiazolidine-3-carboxylic acid tert-butyl ester

- 1,2,3-Oxathiazolidine-3-carboxylic acid, 5-methyl-, 1,1-dimethylethylester, 2,2-dioxide, (5S)-

- (S)-5-methyl-2,2-dioxo[1,2,3]oxathiazolidine-3-carboxylic acid tert-butyl ester

- tert-butyl (5S)-5-methyl-2,2-dioxooxathiazolidine-3-carboxylate

- CS-0048508

- MFCD09833247

- AS-50634

- AKOS025289818

- WQA07450

-

- MDL: MFCD09833247

- インチ: 1S/C8H15NO5S/c1-6-5-9(15(11,12)14-6)7(10)13-8(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1

- InChIKey: ZGFOJWQAHCHOLG-LURJTMIESA-N

- ほほえんだ: S1(N(C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])[C@]([H])(C([H])([H])[H])O1)(=O)=O

計算された属性

- せいみつぶんしりょう: 237.06709375 g/mol

- どういたいしつりょう: 237.06709375 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 350

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.3

- ぶんしりょう: 237.28

- 疎水性パラメータ計算基準値(XlogP): 0.9

tert-butyl (5S)-5-methyl-2,2-dioxo-1,2λ?,3-oxathiazolidine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM294191-5g |

(S)-tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide |

396074-50-3 | 95% | 5g |

$559 | 2023-03-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8176-50G |

tert-butyl (5S)-5-methyl-2,2-dioxo-1,2λ?,3-oxathiazolidine-3-carboxylate |

396074-50-3 | 97% | 50g |

¥ 4,818.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8176-250G |

tert-butyl (5S)-5-methyl-2,2-dioxo-1,2λ?,3-oxathiazolidine-3-carboxylate |

396074-50-3 | 97% | 250g |

¥ 22,961.00 | 2023-04-13 | |

| Chemenu | CM294191-10g |

(S)-tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide |

396074-50-3 | 95% | 10g |

$931 | 2023-03-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8176-1G |

tert-butyl (5S)-5-methyl-2,2-dioxo-1,2λ?,3-oxathiazolidine-3-carboxylate |

396074-50-3 | 97% | 1g |

¥ 145.00 | 2023-04-13 | |

| eNovation Chemicals LLC | D916616-5g |

(S)-3-Boc-5-methyl-1,2,3-oxathiazolidine 2,2-Dioxide |

396074-50-3 | 95% | 5g |

$825 | 2023-09-01 | |

| Enamine | EN300-1706100-500mg |

tert-butyl (5S)-5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate |

396074-50-3 | 95.0% | 500mg |

$423.0 | 2022-02-28 | |

| Enamine | EN300-1706100-10000mg |

tert-butyl (5S)-5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate |

396074-50-3 | 95.0% | 10g |

$2331.0 | 2022-02-28 | |

| abcr | AB458139-5 g |

(5S)-2,2-Dioxido-5-methyl-1,2,3-oxathiazolidine, n-boc protected |

396074-50-3 | 5g |

€835.20 | 2023-06-15 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY099658-5g |

5-Bromo-4-fluoro-1H-indole |

396074-50-3 | ≥95% | 5g |

¥588.0 | 2023-09-15 |

tert-butyl (5S)-5-methyl-2,2-dioxo-1,2λ?,3-oxathiazolidine-3-carboxylate 関連文献

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

396074-50-3 (tert-butyl (5S)-5-methyl-2,2-dioxo-1,2λ?,3-oxathiazolidine-3-carboxylate) 関連製品

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 249916-07-2(Borreriagenin)

推奨される供給者

Amadis Chemical Company Limited

(CAS:396074-50-3)tert-butyl (5S)-5-methyl-2,2-dioxo-1,2λ?,3-oxathiazolidine-3-carboxylate

清らかである:99%

はかる:50.0g

価格 ($):604.0